N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c1-27-17-11-18(25)24(14-5-2-12(21)3-6-14)23-19(17)20(26)22-13-4-7-15-16(10-13)29-9-8-28-15/h2-7,10-11H,8-9H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCBTKNXVSOMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and fluorophenyl intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents.
Scientific Research Applications
Structural Features
The compound features a benzodioxin moiety that is crucial for its biological activity. The presence of fluorine and methoxy groups enhances its pharmacological profile by modulating interactions with biological targets.
Enzyme Inhibition
Research has indicated that derivatives of this compound exhibit significant inhibitory activity against key enzymes involved in metabolic disorders:
α-glucosidase Inhibition
- Significance : Target for managing Type 2 Diabetes Mellitus (T2DM).
- Findings : Compounds showed promising results in inhibiting α-glucosidase activity, leading to reduced postprandial glucose levels in animal models .
Acetylcholinesterase Inhibition
- Significance : Target for Alzheimer's disease treatment.
- Findings : Similar compounds demonstrated effective inhibition of acetylcholinesterase, suggesting potential use in neurodegenerative disease management .
Anti-inflammatory and Analgesic Properties
The compound has been evaluated for its anti-inflammatory effects:
Cyclooxygenase (COX) Inhibition
- Mechanism : Inhibits COX enzymes which are critical mediators in inflammation.
- Results : Certain derivatives exhibited up to 86% inhibition of edema compared to standard anti-inflammatory drugs like sodium diclofenac .
Neuroprotective Effects
Studies have explored the neuroprotective potential of the compound:
Oxidative Stress Models
- Findings : Compounds similar to this one showed reduced lipid peroxidation and improved cognitive function metrics in treated animals .
Diabetes Management Study
A study investigated the effects of a related compound on blood glucose levels in diabetic rats:
- Results : The compound led to a reduction in postprandial glucose levels by approximately 30% , indicating effective α-glucosidase inhibition .
Neuroprotection Study
Another study assessed the neuroprotective effects:
- Methodology : Used models of oxidative stress to evaluate cognitive function.
- Results : Significant improvements were noted in cognitive metrics among treated groups compared to controls .
Summary Table of Biological Activities
Mechanism of Action
The mechanism by which “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s dihydropyridazine core distinguishes it from analogs like 1,4-dihydropyridines (e.g., AZ331 and AZ257) and flavones/coumarins (e.g., compounds 4f and 4g in ). Key differences include:
- Dihydropyridines (AZ331/AZ257) : These feature a six-membered dihydropyridine ring with thioether linkages and aryl substituents (e.g., 4-methoxyphenyl, 4-bromophenyl). Their calcium channel-blocking activity is well-documented in other studies, though specific data for AZ331/AZ257 are unavailable .
- Flavones (4f/4g) : Contain a 1,4-dioxane ring fused to a flavone skeleton. The hydroxymethyl substitution on the dioxane ring in 4g enhances antihepatotoxic activity, a feature absent in the target compound .
- Pyridine Derivatives (CS-0309467): Shares a benzodioxin moiety but uses a pyridine-amine scaffold with dimethylamino and methoxy groups. Molecular weight (391.46) and solubility profiles differ significantly from the target compound .
Substituent Effects
- Fluorophenyl vs. Bromophenyl/Methoxyphenyl : The target’s 4-fluorophenyl group may improve metabolic stability and binding affinity compared to bromine (AZ257) or methoxy (AZ331) substituents, which alter electronic and steric properties .
- Benzodioxin Linkage : Both the target and CS-0309467 incorporate a benzodioxin group, but the carboxamide linkage in the target contrasts with CS-0309467’s pyridin-3-amine, affecting solubility and target engagement .
Data Table: Comparative Analysis of Key Compounds
Structure-Activity Relationship (SAR) Insights
- Electron Effects : Fluorine’s electronegativity in the target compound may enhance receptor binding compared to bromine (AZ257) or methoxy (AZ331).
- Heterocycle Rigidity: The dihydropyridazine core’s planar structure could favor interactions with flat binding pockets, unlike the non-planar dihydropyridines.
- Solubility : The carboxamide group in the target may improve aqueous solubility relative to thioether-linked dihydropyridines (AZ331/AZ257).
Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine family and has gained attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Chemical Formula : C16H16FNO3
- Molecular Weight : 301.31 g/mol
- CAS Number : Not specified in the results.
Structural Features
The compound features a dihydro-benzodioxin moiety which is known for its role in various biological activities. The presence of the fluorophenyl group and methoxy substituent enhances its pharmacological potential.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, substituted pyridazine derivatives have been shown to inhibit specific kinases involved in cancer progression. A related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model, suggesting that the target compound may possess similar efficacy against cancer cells due to its structural analogies .
Enzyme Inhibition
The compound may act as an inhibitor of various enzymes, particularly those involved in metabolic pathways. Studies on related compounds suggest that modifications at specific positions can enhance enzyme selectivity and potency. For example, one study highlighted that certain substitutions improved kinase selectivity and solubility, which are critical for drug development .
Antimicrobial Activity
Compounds with similar frameworks have exhibited significant antimicrobial activity. A study revealed that derivatives of benzodioxin showed moderate to significant inhibition against various bacterial strains. This suggests potential applications in developing antimicrobial agents .
Study 1: Anticancer Efficacy
In a preclinical study involving a gastric carcinoma model, a compound structurally similar to this compound demonstrated notable tumor suppression following oral administration. This finding underscores the importance of structural modifications in enhancing biological activity .
Study 2: Enzyme Inhibition Profile
A series of experiments highlighted the enzyme inhibition profile of related compounds. The findings indicated that specific substitutions could lead to improved inhibitory effects on enzymes critical for cancer cell metabolism. The implications for drug design are significant, as optimizing these interactions can lead to more effective therapeutic agents .
Summary of Biological Activities
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
- Synthesis: Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible synthetic routes, followed by statistical experimental design (e.g., factorial or response surface designs) to optimize reaction conditions (e.g., temperature, catalyst loading) .
- Characterization: Employ a combination of spectroscopic techniques (NMR, FTIR), mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity. For purity assessment, use HPLC coupled with UV/Vis or MS detection. Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation or skin contact. Conduct a risk assessment for reactivity with common solvents or reagents .
- Storage: Store in airtight, light-resistant containers at –20°C under inert gas (e.g., N₂) to prevent degradation. Label containers with hazard identifiers (e.g., GHS pictograms) .
Advanced: How can computational methods resolve contradictions in reaction mechanisms involving this compound?
Answer:
- Apply density functional theory (DFT) to model reaction pathways and identify intermediates or transition states. Validate computational predictions with kinetic isotope effects (KIE) or isotopic labeling experiments. Use Bayesian statistical analysis to reconcile discrepancies between experimental and computational data .
Advanced: What experimental designs are effective for optimizing catalytic efficiency in reactions using this compound?
Answer:
- Implement a Box-Behnken or central composite design to explore interactions between variables (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. Validate with in situ monitoring (e.g., Raman spectroscopy) to track reaction progress .
Basic: How can researchers assess the compound’s stability under varying environmental conditions?
Answer:
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products. Use LC-MS to identify degradation pathways (e.g., hydrolysis, oxidation) .
Advanced: What strategies address discrepancies in pharmacological activity data across different assay systems?
Answer:
- Perform meta-analysis of dose-response curves from diverse assays (e.g., enzyme inhibition vs. cell-based assays). Normalize data using standardized controls (e.g., % inhibition relative to positive control) and apply multivariate regression to identify assay-specific confounding factors (e.g., membrane permeability) .
Advanced: How can researchers evaluate the environmental impact of this compound’s degradation byproducts?
Answer:
- Use computational tools (e.g., EPI Suite) to predict biodegradation pathways and ecotoxicity. Validate with OECD 301/302 guidelines for aerobic/anaerobic degradation and algal/ Daphnia magna toxicity assays .
Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?
Answer:
- Develop a UPLC-MS/MS method with isotope-labeled internal standards to enhance sensitivity and specificity. Validate against FDA/ICH guidelines for linearity, LOD, and LOQ .
Advanced: How can process intensification techniques improve scalability for reactions involving this compound?
Answer:
- Integrate continuous-flow reactors with in-line PAT (process analytical technology) tools (e.g., FTIR probes) to monitor real-time kinetics. Use computational fluid dynamics (CFD) to optimize mixing and heat transfer during scale-up .
Advanced: What interdisciplinary approaches enhance understanding of this compound’s structure-activity relationships?
Answer:
- Combine molecular dynamics simulations (to study protein-ligand interactions) with high-throughput crystallography (to resolve binding poses). Cross-correlate with cheminformatics models (e.g., QSAR) to predict modifications for enhanced activity .
Basic: What training resources are recommended for mastering experimental methodologies for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
